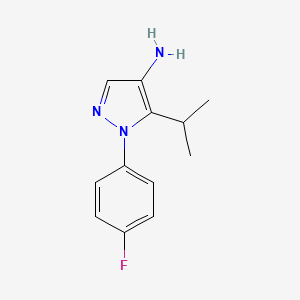
8,10-Dodecadien-1-ol, acetate, (8E,10E)-
概要
説明
8,10-Dodecadien-1-ol, acetate, (8E,10E)- is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester and is known for its role as a pheromone in various insect species. The compound is characterized by its two conjugated double bonds located at the 8th and 10th positions of the dodecadienyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- typically involves the use of dodecadienic compounds with conjugated double bonds. One common method includes the reaction of dodecadien-1-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- often employs large-scale organic synthesis techniques. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
8,10-Dodecadien-1-ol, acetate, (8E,10E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dodecadienal or dodecadienoic acid.
Reduction: Formation of dodecadienol.
Substitution: Formation of various substituted dodecadienyl derivatives.
科学的研究の応用
8,10-Dodecadien-1-ol, acetate, (8E,10E)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and conjugated diene chemistry.
Medicine: Investigated for its potential use in pest control strategies to reduce the spread of insect-borne diseases.
Industry: Utilized in the development of environmentally friendly pest control products and pheromone traps.
作用機序
The mechanism of action of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- involves its interaction with specific olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of molecular events that lead to behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptor neurons and associated signaling pathways .
類似化合物との比較
Similar Compounds
- (E,Z)-8,10-Dodecadien-1-ol, acetate, (8E,10E)-
- (Z,Z)-8,10-Dodecadien-1-ol, acetate, (8E,10E)-
- (Z,E)-8,10-Dodecadien-1-ol, acetate, (8E,10E)-
Uniqueness
8,10-Dodecadien-1-ol, acetate, (8E,10E)- is unique due to its specific double bond configuration, which significantly influences its biological activity and effectiveness as a pheromone. The (E,E) configuration is particularly effective in attracting certain insect species, making it a valuable compound in pest control applications .
特性
分子式 |
C14H24O2 |
|---|---|
分子量 |
224.34 g/mol |
IUPAC名 |
dodeca-8,10-dienyl acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3 |
InChIキー |
NTKDSWPSEFZZOZ-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CCCCCCCCOC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-(4-Chlorophenyl)but-3-yn-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8566457.png)




![4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide](/img/structure/B8566489.png)


